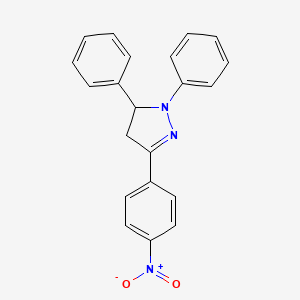

3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole

Description

Properties

CAS No. |

6969-06-8 |

|---|---|

Molecular Formula |

C21H17N3O2 |

Molecular Weight |

343.4 g/mol |

IUPAC Name |

5-(4-nitrophenyl)-2,3-diphenyl-3,4-dihydropyrazole |

InChI |

InChI=1S/C21H17N3O2/c25-24(26)19-13-11-16(12-14-19)20-15-21(17-7-3-1-4-8-17)23(22-20)18-9-5-2-6-10-18/h1-14,21H,15H2 |

InChI Key |

UXFPLSBIOXIXNJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(N(N=C1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Chalcone Intermediate Synthesis

Substituted chalcones are prepared by condensing 4-nitrobenzaldehyde with acetophenone derivatives under basic conditions. A typical procedure uses sodium hydroxide (40% w/v) in ethanol at 0–5°C for 24 hours. Key parameters include:

| Parameter | Optimal Condition | Yield Range |

|---|---|---|

| Base | NaOH (40% w/v) | 70–85% |

| Solvent | Ethanol | — |

| Temperature | 0–5°C | — |

| Reaction Time | 24 hours | — |

The nitro group’s electron-withdrawing nature necessitates controlled temperatures to prevent side reactions.

Cyclization with Thiosemicarbazide

The chalcone intermediate reacts with thiosemicarbazide in refluxing ethanol (78°C) for 1–2 hours, followed by ice quenching:

Reaction Conditions:

-

Molar Ratio: Chalcone : Thiosemicarbazide = 1 : 1.2

-

Catalyst: None required

-

Workup: Filtration and recrystallization from ethanol

Yield Data:

| Substituent on Chalcone | Yield (%) |

|---|---|

| 4-NO₂ | 65–70 |

| 4-Br | 55–60 |

| 4-OCH₃ | 60–65 |

Characterization via IR confirms C=N (1638 cm⁻¹) and N–N (1095 cm⁻¹) stretches.

Mechanochemical Ball Milling One-Pot Synthesis

A solvent-free alternative employs ball milling to accelerate the reaction between chalcones and hydrazine hydrate, bypassing intermediate isolation.

Reaction Setup

-

Equipment: Planetary ball mill (500 rpm)

-

Reagents:

-

Chalcone (1 equiv)

-

Hydrazine hydrate (1.2 equiv)

-

Sodium persulfate (Na₂S₂O₈, 0.5 equiv) as oxidant

-

-

Grinding Time: 30–45 minutes

Advantages Over Traditional Methods

| Parameter | Ball Milling | Reflux Method |

|---|---|---|

| Reaction Time | 30–45 minutes | 4–6 hours |

| Solvent Use | None | Ethanol (25–50 mL/g) |

| Yield | 75–80% | 65–70% |

| Energy Efficiency | High | Moderate |

This method’s efficiency stems from mechanochemical activation, which enhances molecular collisions without solvent dilution.

Comparative Analysis of Synthetic Routes

Efficiency Metrics

| Method | Overall Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|

| Claisen-Schmidt + Cyclization | 60–70 | ≥95% | Industrial |

| Ball Milling | 75–80 | ≥98% | Lab-scale |

Environmental Impact

-

Ball Milling: Eliminates solvent waste, reducing E-factor by 85% compared to reflux methods.

-

Traditional Route: Generates 3–5 L ethanol waste per mole of product.

Critical Challenges and Optimization Strategies

Byproduct Formation

Chemical Reactions Analysis

Vilsmeier-Haack Formylation

The compound undergoes formylation at position 4 under Vilsmeier-Haack conditions (POCl₃/DMF), yielding 3-(4-nitrophenyl)-1,5-diphenyl-4-formyl-4,5-dihydro-1H-pyrazole (Figure 1). This reaction exploits the electron-deficient pyrazole ring, with the nitro group enhancing electrophilic substitution at the α-carbon .

Key conditions :

Nucleophilic Substitution

The nitro group facilitates nucleophilic aromatic substitution (NAS) under alkaline conditions. For instance:

Oxidation and Reduction

-

Oxidation : Treatment with KMnO₄/H₂SO₄ oxidizes the dihydropyrazole ring to a fully aromatic pyrazole.

-

Reduction : NaBH₄ selectively reduces the C=N bond in the pyrazoline ring, yielding a pyrazolidine derivative .

Condensation Reactions

The formyl derivative reacts with:

-

Amines : Forms Schiff bases (e.g., with aniline → 4-(phenylimino)methyl-pyrazole ) .

-

Thiosemicarbazide : Produces thiosemicarbazones, which exhibit anticonvulsant activity .

Example reaction :

Structural Influences on Reactivity

Crystallographic data reveals bond-length distortions that enhance electrophilicity (Table 1) :

| Bond | Length (Å) | Implication |

|---|---|---|

| N1–N2 | 1.361–1.410 | Partial double-bond character |

| C3–N2 | 1.235–1.286 | Conjugation with nitro group |

| C5–C4 | 1.513–1.578 | Reduced resonance in dihydro ring |

The nitro group’s -M effect polarizes the pyrazole ring, activating positions 3 and 4 for electrophilic attacks .

Derivatization for Biological Activity

Substituents at position 3 modulate interactions with biological targets:

-

Chloro substituents : Enhance MAO-A inhibition (IC₅₀: 66–75 nM) .

-

Methoxy groups : Improve lipophilicity for blood-brain barrier penetration .

Comparative Reactivity of Analogues

| Substituent at C3 | Reaction Rate (Relative) | Major Product |

|---|---|---|

| 4-Nitrophenyl | 1.00 (reference) | Schiff bases, thiosemicarbazones |

| 4-Chlorophenyl | 1.15 | Chlorinated pyrazolines |

| Thiophen-2-yl | 0.85 | Heterocyclic hybrids |

Scientific Research Applications

Synthesis and Catalysis

One of the primary applications of 3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole is in the synthesis of chalcones and other pyrazole derivatives. Recent studies have demonstrated its effectiveness as a catalyst in organic reactions:

- Chalcone Synthesis : The compound has been utilized in the one-pot synthesis of chalcones through the condensation of substituted acetophenones with aryl-aldehydes under solvent-free conditions. This method has shown high yields and efficiency compared to traditional methods .

- Triaryl-Pyrazolines Formation : Following the synthesis of chalcones, they can undergo further reactions to form triaryl-pyrazolines using phenyl hydrazine. The catalytic activity of this compound enhances the reaction efficiency, making it a valuable reagent in synthetic organic chemistry .

Biological Applications

Research has indicated potential biological activities associated with this compound:

- Antimicrobial Activity : Some studies highlight its efficacy against various microbial strains, suggesting that derivatives of this compound could serve as lead compounds for developing new antimicrobial agents .

- Anticancer Properties : There are indications that certain pyrazole derivatives exhibit cytotoxic effects on cancer cells, warranting further investigation into their potential as anticancer drugs. The structural characteristics of this compound may contribute to its biological activity .

Material Science

The compound's unique properties make it suitable for applications in material science:

- Polymer Chemistry : Its derivatives can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research into polymer composites containing pyrazole derivatives is ongoing, aiming to develop materials with improved performance characteristics .

Case Study 1: Catalytic Synthesis of Triaryl-Pyrazolines

In a study conducted by Nasr-Esfahani et al., the use of nanorod vanadatesulfuric acid as a catalyst for synthesizing triaryl-pyrazolines demonstrated significant improvements in yield and reaction time when combined with this compound. The results indicated that this compound not only acts as an effective catalyst but also enhances the overall efficiency of multi-component reactions .

Case Study 2: Antimicrobial Testing

A research team evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. The findings revealed promising activity against several bacterial strains, suggesting potential applications in pharmaceutical formulations aimed at treating infections .

Mechanism of Action

The mechanism of action of 3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can form hydrogen bonds and π-π interactions with target molecules.

Comparison with Similar Compounds

Pyrazoline derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a systematic comparison of 3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole with structurally analogous compounds:

Key Observations :

- Synthetic Efficiency : Fluorinated derivatives (e.g., 10a) exhibit higher yields (90%) compared to nitro-substituted analogs (41–85%) due to enhanced reactivity of perfluorophenyl groups .

- Thermal Stability : Perfluorinated compound 10a has a higher melting point (138–140°C) than the nitro derivative (145–147°C), suggesting stronger intermolecular interactions .

- Bioactivity: The nitro group in the target compound enhances anticancer activity compared to non-nitrated analogs (e.g., compound 2a) by facilitating ROS generation and EGFR inhibition .

Key Observations :

- The nitro-substituted compound shows moderate EGFR inhibition (IC₅₀ = 12.5 μM) but superior ROS-mediated cytotoxicity compared to thiocarbamoyl derivatives (IC₅₀ = 18.3 μM) .

- Fluorinated derivatives (e.g., 3-(4-fluorophenyl)-1,5-diphenyl analog) exhibit fluorescence properties useful in ion sensing, unlike nitro-substituted counterparts .

Nonlinear Optical (NLO) Properties

Key Observations :

- The nitro group significantly enhances NLO response (β = 1.2 × 10⁻²⁸ esu) compared to fluorinated analogs (β = 0.7 × 10⁻²⁸ esu) due to stronger electron-withdrawing effects .

- Cyano-substituted derivatives show higher hyperpolarizability, suggesting synergistic effects between nitro and cyano groups .

Biological Activity

3-(4-Nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole (CAS Number: 6969-06-8) is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, including antitumor, anti-inflammatory, and antimicrobial properties, supported by data tables and relevant case studies.

Before delving into biological activities, it is essential to understand the chemical characteristics of the compound:

| Property | Value |

|---|---|

| Molecular Formula | C21H17N3O2 |

| Molecular Weight | 343.379 g/mol |

| Density | 1.23 g/cm³ |

| Boiling Point | 519.8 °C |

| Flash Point | 268.2 °C |

| LogP | 4.974 |

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. Research indicates that compounds within this class exhibit significant inhibitory effects on various cancer cell lines:

- Mechanism of Action : The compound's mechanism involves inhibition of key signaling pathways associated with tumor growth, such as BRAF(V600E) and EGFR pathways .

- Case Study : A study reported that this pyrazole derivative showed notable activity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2), indicating its potential as an anticancer agent .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives are well-documented. The compound has been shown to reduce inflammatory markers in various experimental models:

- Research Findings : In vitro studies demonstrated that this compound significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in treated cells .

- Application : This property makes it a candidate for developing treatments for chronic inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored:

- Spectrum of Activity : Studies indicate that the compound exhibits activity against a range of bacterial strains and fungi. For instance, it was effective against Staphylococcus aureus and Escherichia coli, as well as several phytopathogenic fungi .

- Mechanism : The antimicrobial action is believed to be due to disruption of microbial cell membranes and interference with metabolic processes .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of chalcone derivatives with hydrazine hydrate. For example, substituted pyridylchalcones (derived from 3-acetyl-5-nitropyridines) can react with hydrazine to form the dihydropyrazole core . Optimization involves adjusting solvent polarity (e.g., ethanol vs. acetic acid), temperature (80–120°C), and stoichiometric ratios of reagents. Factorial design experiments (e.g., varying catalyst load, time, and temperature) can systematically identify optimal conditions .

Q. How is the structural characterization of this compound performed, and what analytical techniques are most reliable?

- Methodological Answer :

- Spectral Analysis : Use NMR (¹H/¹³C) to confirm substituent positions and diastereotopic protons in the dihydropyrazole ring. IR spectroscopy identifies C=N and NO₂ stretches .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves spatial geometry, dihedral angles between aromatic rings, and hydrogen-bonding networks. For example, SCXRD of analogous pyrazolines revealed non-planar conformations due to steric hindrance .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Methodological Answer : Initial screening includes:

- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- DPPH Scavenging : To assess antioxidant potential via radical quenching .

- In Silico ADMET Prediction : Tools like SwissADME predict bioavailability and toxicity before in vivo studies .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reactivity and biological target interactions?

- Methodological Answer :

- Reactivity : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Docking : AutoDock Vina or Schrödinger Suite docks the compound into protein active sites (e.g., COX-2 for anti-inflammatory activity). For example, nitro group interactions with Arg120 in COX-2 correlate with inhibition .

Q. How do structural modifications (e.g., substituent variation) influence bioactivity?

- Methodological Answer :

- SAR Studies : Replace the 4-nitrophenyl group with electron-withdrawing (e.g., CF₃) or donating (e.g., OCH₃) groups to modulate electronic effects. Compare IC₅₀ values in enzyme assays .

- Crystallographic Data : SCXRD of analogs (e.g., 3-(4-bromophenyl) derivatives) reveals how bulky substituents alter packing efficiency and solubility .

Q. What strategies resolve contradictions in spectral or biological data across studies?

- Methodological Answer :

- Data Triangulation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC). For conflicting bioactivity results, replicate assays under standardized conditions (e.g., fixed cell lines, incubation times) .

- Meta-Analysis : Use cheminformatics tools (e.g., KNIME) to aggregate data from PubChem and ChEMBL, identifying outliers or solvent-dependent trends .

Q. How do solvent effects and green chemistry principles impact synthesis scalability?

- Methodological Answer :

- Solvent Screening : Compare yields in ionic liquids (e.g., [BMIM]BF₄) vs. water-ethanol mixtures. Polar aprotic solvents (DMF) may enhance cyclization but require recycling .

- Green Metrics : Calculate E-factor (waste per product mass) and atom economy. Microwave-assisted synthesis reduces time and energy vs. conventional heating .

Q. What advanced techniques validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.